molecular formula C31H42O12 B1206212 Clerodendrin A CAS No. 35481-70-0

Clerodendrin A

Cat. No. B1206212
CAS RN: 35481-70-0
M. Wt: 606.7 g/mol
InChI Key: NXKWGKNTUFLKGN-NLDKIVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clerodendrin A is a furofuran.

Scientific Research Applications

1. Chemical Composition and Structure

Clerodendrin A, found in various species of the Clerodendron plant, has been identified as a diterpene with a unique clerodon skeleton. It has been characterized through spectral analysis methods like UV, IR, NMR, and MS, providing insights into its structural complexity (Kato, Shibayama, & Munakata, 1971).

2. Pharmacological Properties

Several studies have reported the pharmacological properties of clerodendrin A and related compounds. For example, clerodendrin showed hypotensive activity in preliminary pharmacological tests on rats (Chen, Xu, & Yao, 1988). Additionally, compounds like clerodendrin B and others from Clerodendron species have shown significant antifeedant and growth inhibitory effects against certain pests (Krishna Kumari, Balachandran, Aravind, & Ganesh, 2003).

3. Potential in Pest Control

Research has identified clerodendrin A and its derivatives as potential agents in pest control. The antifeedant activity of clerodendrin and its structural analogues has been studied in various species, demonstrating its potential utility in controlling pest populations (Geuskens, Luteijn, & Schoonhoven, 1983).

4. Role in Traditional Medicine

Clerodendrin A has been isolated from traditional medicinal plants like Clerodendrum phlomidis and Premna integrifolia. Its presence and concentration in these plants have been quantified, highlighting its importance in traditional medicinal applications (Rina & Mamta, 2009).

properties

CAS RN

35481-70-0

Molecular Formula

C31H42O12

Molecular Weight

606.7 g/mol

IUPAC Name

[(1R,2S,3R,4aR,5R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,8-tetrahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2R)-2-acetyloxy-2-methylbutanoate

InChI

InChI=1S/C31H42O12/c1-8-28(6,43-19(5)34)27(36)42-25-21(35)13-22-29(7,23-12-20-9-10-37-26(20)41-23)16(2)11-24(40-18(4)33)30(22,14-38-17(3)32)31(25)15-39-31/h9-11,20-26,35H,8,12-15H2,1-7H3/t20-,21-,22-,23+,24+,25+,26+,28-,29+,30+,31-/m1/s1

InChI Key

NXKWGKNTUFLKGN-NLDKIVAHSA-N

Isomeric SMILES

CC[C@](C)(C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@](C(=C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5C=CO[C@H]5O4)O)OC(=O)C

SMILES

CCC(C)(C(=O)OC1C(CC2C(C(=CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O)OC(=O)C

Canonical SMILES

CCC(C)(C(=O)OC1C(CC2C(C(=CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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